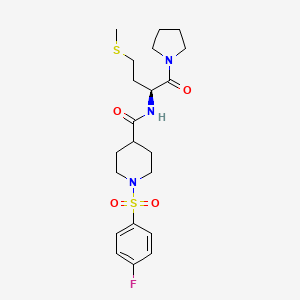![molecular formula C27H24 B12638448 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene CAS No. 919342-13-5](/img/structure/B12638448.png)
1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene is an organic compound with a complex structure that includes a cyclopentylidene group, a phenyl group, and an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclopentanone with benzyl chloride in the presence of a base to form the cyclopentylidene intermediate. This intermediate is then reacted with phenylacetylene under specific conditions to form the final indene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A simpler compound with a phenyl group and a ketone functional group.
Indene: The parent compound of the indene backbone present in 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene.
Uniqueness
This compound is unique due to its combination of a cyclopentylidene group, a phenyl group, and an indene backbone. This combination imparts specific chemical and physical properties that are not found in simpler compounds like phenylacetone or indene.
Properties
CAS No. |
919342-13-5 |
|---|---|
Molecular Formula |
C27H24 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene |
InChI |
InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(24-18-10-9-17-23(24)25)27(22-15-7-8-16-22)21-13-5-2-6-14-21/h1-6,9-14,17-19,26H,7-8,15-16H2 |
InChI Key |
QXDXAJUVOYNTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C2C=C(C3=CC=CC=C23)C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide](/img/structure/B12638380.png)

![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)


acetyl}serine](/img/structure/B12638410.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)


![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
